[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol
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Overview
Description
[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol is a complex organic compound that features a chromene ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative and a chromene precursor, the reaction can be catalyzed by acids or bases to facilitate the formation of the fused ring system. The stereochemistry is controlled by using chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield chromene ketones, while reduction could produce chromene alcohols.
Scientific Research Applications
[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol can be compared to other chromene and pyridine derivatives:
Chromene Derivatives: These compounds often exhibit antioxidant and anti-inflammatory properties.
Pyridine Derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer effects.
Similar compounds include:
4-Methyl-2-pyridin-3-ylchromene: Lacks the hydroxyl group but shares the core structure.
2,3-Dihydrochromen-4-ylmethanol: Similar chromene structure but without the pyridine ring.
This compound’s unique combination of chromene and pyridine rings, along with its specific stereochemistry, distinguishes it from other related molecules, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
[(2R,4S)-4-methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(11-18)9-15(12-5-4-8-17-10-12)19-14-7-3-2-6-13(14)16/h2-8,10,15,18H,9,11H2,1H3/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDAZWNXQOYDBB-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC2=CC=CC=C21)C3=CN=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H](OC2=CC=CC=C21)C3=CN=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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